molecular formula C15H15NO5 B7575026 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid

Katalognummer B7575026
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: LYRKZYASWLBSOH-QHHAFSJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid, commonly known as BDPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropyl-containing compounds and is known to exhibit various biological activities.

Wirkmechanismus

The exact mechanism of action of BDPCA is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. BDPCA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK pathways. BDPCA has also been shown to modulate the activity of certain ion channels, such as voltage-gated calcium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
BDPCA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models. BDPCA has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and analgesic properties.

Vorteile Und Einschränkungen Für Laborexperimente

BDPCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities at relatively low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of BDPAC is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of BDPCA. One of the potential applications of BDPCA is in the treatment of Alzheimer's disease. Further studies are needed to investigate the inhibitory activity of BDPCA against acetylcholinesterase and butyrylcholinesterase and its potential to improve cognitive function. Another potential application of BDPCA is in the treatment of chronic pain. Further studies are needed to investigate the analgesic properties of BDPCA and its potential to alleviate neuropathic pain. Additionally, the safety and toxicity of BDPCA need to be further investigated to assess its potential as a therapeutic agent.

Synthesemethoden

BDPCA can be synthesized using a multi-step process involving the reaction of 2-cyclopropylaminoacetic acid with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride. This reaction results in the formation of BDPCA as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.

Wissenschaftliche Forschungsanwendungen

BDPCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. BDPAC has also been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.

Eigenschaften

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c17-14(16(8-15(18)19)11-3-4-11)6-2-10-1-5-12-13(7-10)21-9-20-12/h1-2,5-7,11H,3-4,8-9H2,(H,18,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRKZYASWLBSOH-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)O)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC(=O)O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.